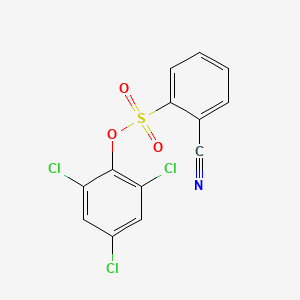

2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 2-cyanobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Nucleophilic substitution: The major products formed depend on the nucleophile used.

Hydrolysis: The major products formed are 2,4,6-trichlorophenol and 2-cyanobenzenesulfonic acid.

Scientific Research Applications

2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is highly reactive and can be easily displaced by nucleophiles, making it a useful reagent in organic synthesis. The compound can also interact with proteins and other biological molecules, modifying their structure and function .

Comparison with Similar Compounds

2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

2,4,6-Trichlorophenyl benzenesulfonate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

2,4,6-Trichlorophenyl 4-cyanobenzenesulfonate: The cyano group is positioned differently, which can affect the compound’s reactivity and interactions with other molecules.

2,4,6-Trichlorophenyl 2-nitrobenzenesulfonate: Contains a nitro group instead of a cyano group, which can significantly alter its chemical properties and reactivity.

Biological Activity

2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate (CAS Number: 1613949) is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H8Cl3NNaO2S

- Molecular Weight : 359.63 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the trichlorophenyl and cyanobenzenesulfonate moieties. These features enable the compound to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Studies have shown that this compound demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect is concentration-dependent and varies across different cell types.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy :

A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism was linked to membrane disruption and interference with protein synthesis. -

Cytotoxicity in Cancer Research :

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM) after 48 hours. This effect was attributed to the activation of apoptotic pathways. -

Enzyme Inhibition Studies :

Research indicated that this compound acts as an inhibitor for certain enzymes involved in the Krebs cycle. This inhibition leads to altered energy metabolism in treated cells.

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) 2-cyanobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3NO3S/c14-9-5-10(15)13(11(16)6-9)20-21(18,19)12-4-2-1-3-8(12)7-17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBVDFYANWSZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255109 | |

| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-29-1 | |

| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.